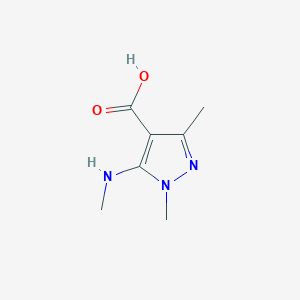![molecular formula C13H21N B13084006 Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
Butyl[1-(2-methylphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C13H21N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a butyl group and a 2-methylphenyl group attached to an ethylamine backbone. It finds applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[1-(2-methylphenyl)ethyl]amine typically involves the alkylation of 1-(2-methylphenyl)ethylamine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is generally performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Amine oxides or nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted amines.
科学的研究の応用
Butyl[1-(2-methylphenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of Butyl[1-(2-methylphenyl)ethyl]amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.
類似化合物との比較
1-(2-Methylphenyl)ethylamine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
Butylamine: Lacks the 2-methylphenyl group, resulting in different chemical reactivity and applications.
N-Butyl-N-methylamine: Similar in structure but with a different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness: Butyl[1-(2-methylphenyl)ethyl]amine is unique due to the presence of both a butyl group and a 2-methylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
N-[1-(2-methylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-10-14-12(3)13-9-7-6-8-11(13)2/h6-9,12,14H,4-5,10H2,1-3H3 |
InChIキー |
IUBIYHQARZNQDS-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



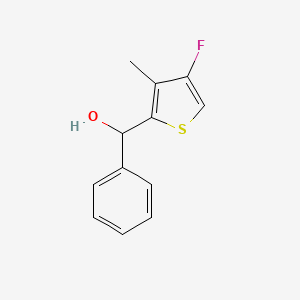
![3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
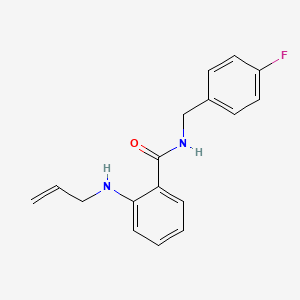

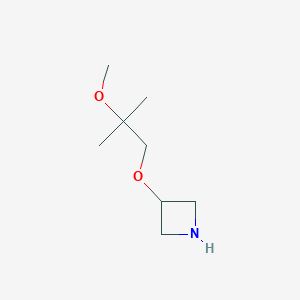


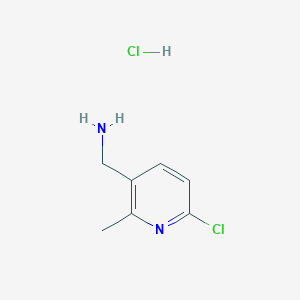
![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)
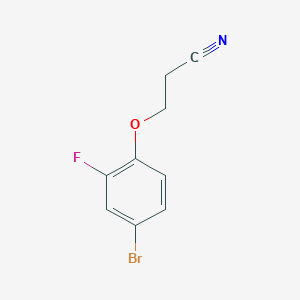
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
